2-(3-Amino-2,4,6-triiodophenyl)valeric acid
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Overview
Description
2-(3-Amino-2,4,6-triiodophenyl)valeric acid is a chemical compound known for its unique structure, which includes three iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)valeric acid typically involves the iodination of a phenyl ring followed by the introduction of an amino group and a valeric acid side chain. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the phenyl ring. The amino group can be introduced through a nitration-reduction sequence, and the valeric acid side chain can be attached via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used to replace the iodine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of iodine atoms can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
2-(3-Amino-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)valeric acid in diagnostic imaging involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The compound may also interact with specific biological targets, although the exact molecular pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Iopanoic acid: Another iodine-containing compound used in diagnostic imaging.
3-Amino-2,4,6-triiodobenzoic acid: Similar structure but lacks the valeric acid side chain.
Uniqueness
2-(3-Amino-2,4,6-triiodophenyl)valeric acid is unique due to its specific combination of an amino group, three iodine atoms, and a valeric acid side chain.
Properties
CAS No. |
23217-86-9 |
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Molecular Formula |
C11H12I3NO2 |
Molecular Weight |
570.93 g/mol |
IUPAC Name |
2-(3-amino-2,4,6-triiodophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-3-5(11(16)17)8-6(12)4-7(13)10(15)9(8)14/h4-5H,2-3,15H2,1H3,(H,16,17) |
InChI Key |
QTPSBMKJBKPOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origin of Product |
United States |
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